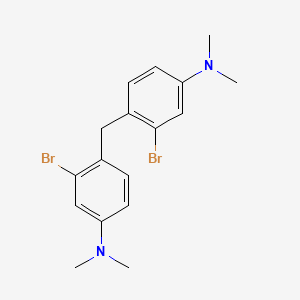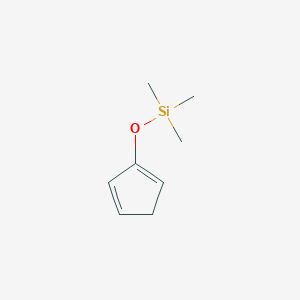
2-Trimethylsilyloxy-1,3-cyclopentadiene
Overview
Description
Scientific Research Applications
1. Use in Catalyzed Reactions
A study explored the nickel-catalyzed reaction of dialkyl-substituted alkynes with carbon dioxide, which included the formation of cyclopentadiene structures resembling 2-trimethylsilyloxy-1,3-cyclopentadiene (Inoue, Itoh, Kazama, & Hashimoto, 1980)(Inoue, Itoh, Kazama, & Hashimoto, 1980).
2. In Cycloaddition Reactions
Research demonstrated the Lewis acid-catalyzed cycloaddition reactions of silyl enol ethers, including 2-(trimethylsiloxy)propenal with cyclopentadiene, showing the reactivity of related compounds (Ohno, Mori, Hattori, & Eguchi, 1990)(Ohno, Mori, Hattori, & Eguchi, 1990).
3. In Synthesis of Multifunctionalized Cyclopentadienes
A study reported the synthesis of multifunctionalized cyclopentadienes from 1,4-dicyano-1,4-bis(trimethylsilyl)-1,3-dienes using LiAlH4, which may include structures related to 2-trimethylsilyloxy-1,3-cyclopentadiene (Zhang, Meng, Demerseman, Bruneau, & Xi, 2009)(Zhang, Meng, Demerseman, Bruneau, & Xi, 2009).
4. In Organometallic Chemistry
Another study examined the reactions of (trimethylsilyl)cyclopentadiene with metal carbonyls, highlighting its potential applications in organometallic chemistry (Abel & Moorhouse, 1971)(Abel & Moorhouse, 1971).
5. In Synthesis of Functionalized Biaryls
Research on the cyclocondensations of 4-Aryl-1,3-bis(trimethylsilyloxy)buta-1,3-dienes indicates potential applications in the regioselective synthesis of functionalized biaryls (Adeel, Rashid, Rasool, Ahmad, Villinger, Reinke, Fischer, & Langer, 2009)(Adeel, Rashid, Rasool, Ahmad, Villinger, Reinke, Fischer, & Langer, 2009).
Future Directions
properties
IUPAC Name |
cyclopenta-1,4-dien-1-yloxy(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OSi/c1-10(2,3)9-8-6-4-5-7-8/h4,6-7H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNKHNWDKFQQGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CCC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trimethylsilyloxy-1,3-cyclopentadiene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



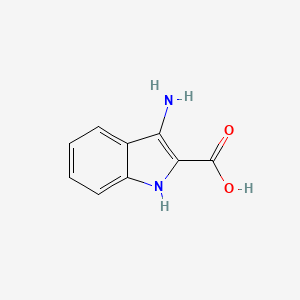
![2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-](/img/structure/B3276066.png)
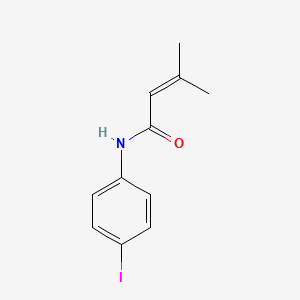

![3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one hydrochloride](/img/structure/B3276098.png)
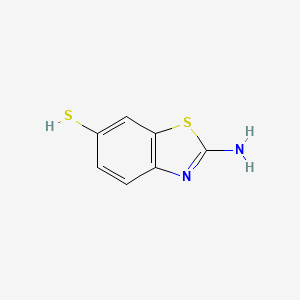

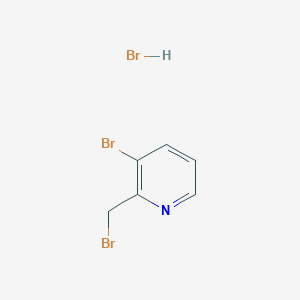

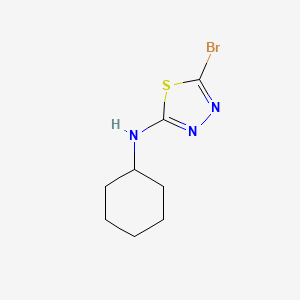


![5-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3276156.png)
